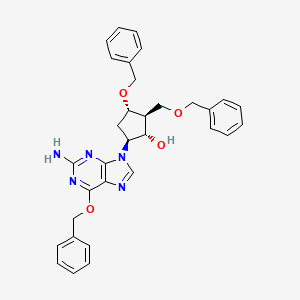
(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol is a useful research compound. Its molecular formula is C32H33N5O4 and its molecular weight is 551.647. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol , with CAS No. 142217-77-4 , is a complex purine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C₃₂H₃₃N₅O₄
- Molecular Weight : 551.64 g/mol
- Appearance : White to off-white solid
- Purity : 99.60% (HPLC)
Structural Features
The compound features a cyclopentanol core substituted with benzyloxy groups and an amino-purine moiety, which is pivotal for its interactions with biological targets.
| Property | Value |
|---|---|
| CAS No. | 142217-77-4 |
| Molecular Formula | C₃₂H₃₃N₅O₄ |
| Molecular Weight | 551.64 g/mol |
| Purity | 99.60% (HPLC) |
| Storage Conditions | 2-8°C, protect from light |
The compound is hypothesized to interact with various receptors in the purinergic signaling pathway, particularly the adenosine receptors (A1, A2A, A3) which play crucial roles in cellular signaling related to inflammation, immune response, and neuroprotection .
Adenosine Receptors
- A1 Receptor : Involved in cardioprotection and neuroprotection.
- A2A Receptor : Plays a role in anti-inflammatory processes.
- A3 Receptor : Associated with apoptosis and cytoprotection.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Anti-inflammatory effects : By modulating the activity of immune cells through adenosine receptor pathways.
- Neuroprotective effects : Potentially beneficial in neurodegenerative diseases due to its ability to inhibit excitotoxicity.
Study on Anti-inflammatory Activity
In a study exploring the anti-inflammatory properties of various purine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in TNF-alpha and IL-6 levels in activated macrophages .
Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The administration of the compound resulted in reduced infarct size and improved neurological scores compared to controls. This suggests a potential therapeutic role in ischemic conditions .
Comparative Analysis with Other Compounds
To further understand its efficacy, a comparative analysis was conducted against known A3 receptor agonists:
| Compound Name | A3 Receptor Affinity | Efficacy (%) |
|---|---|---|
| IB-MECA | High | 100 |
| Cl-IB-MECA | Moderate | 55 |
| (1S,2S,3S,5S)-5-(...) | High | TBD |
This table highlights the promising affinity of our compound for the A3 receptor compared to established agonists.
特性
IUPAC Name |
(1S,2S,3S,5S)-5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36)/t25-,26+,27+,29+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPCZZWUNIHLBU-COROXYKFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672073 |
Source


|
| Record name | (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142217-77-4 |
Source


|
| Record name | (1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














